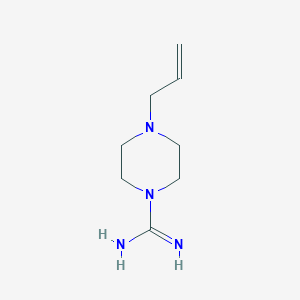

4-allylpiperazine-1-carboximidamide

Description

Significance of Guanidine (B92328) and Piperazine (B1678402) Scaffolds in Medicinal Chemistry

The guanidine and piperazine moieties are independently recognized as "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. rsc.org

The guanidine group , characterized by a central carbon atom bonded to three nitrogen atoms, is a strong base that is typically protonated at physiological pH, forming the guanidinium (B1211019) cation. wikipedia.org This cationic nature is crucial for its biological activity, allowing it to participate in various non-covalent interactions such as hydrogen bonding and salt bridges with biological targets like enzymes and receptors. jocpr.com The ability of the guanidinium group to form these interactions has led to its incorporation into a wide array of therapeutic agents with diverse activities, including antihypertensives, antidiabetic agents like metformin, and antiviral drugs. wikipedia.orgjocpr.com

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. nih.govwikipedia.org This structure imparts a combination of desirable properties to drug candidates, including structural rigidity, a large polar surface area, and the capacity to act as both hydrogen bond donors and acceptors. nih.govresearchgate.net These features often lead to improved pharmacokinetic properties, such as enhanced aqueous solubility and oral bioavailability. nih.govresearchgate.net Consequently, the piperazine scaffold is a key component in numerous drugs targeting the central nervous system (antipsychotics, antidepressants), as well as in antihistamines, anticancer agents, and anthelmintics. rsc.orgresearchgate.net

The combination of these two potent pharmacophores in a single molecule, as seen in 4-allylpiperazine-1-carboximidamide, suggests a high potential for biological activity and warrants further investigation.

Chemical Structure and Classification of this compound

This compound is an organic compound that can be systematically classified based on its functional groups.

Structural Breakdown:

Piperazine Core: A six-membered heterocyclic ring with two nitrogen atoms at opposite positions.

Allyl Group: A three-carbon substituent containing a double bond (prop-2-en-1-yl group), attached to one of the piperazine nitrogens.

Carboximidamide Group (Guanidine functional group): A functional group with the formula -C(=NH)NH2, attached to the other piperazine nitrogen.

Based on this structure, the compound can be classified as a substituted guanidine and a disubstituted piperazine . The presence of the basic guanidine group and the piperazine ring nitrogen atoms would classify it as a polybasic compound.

Interactive Data Table: Structural Features of this compound

| Feature | Description |

| Molecular Formula | C8H16N4 |

| Core Scaffolds | Piperazine, Guanidine |

| Key Functional Groups | Alkene (from allyl group), Amine (piperazine), Imine (guanidine) |

| Substitution Pattern | 1-allyl-4-carboximidoylpiperazine |

Structure

3D Structure

Properties

IUPAC Name |

4-prop-2-enylpiperazine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4/c1-2-3-11-4-6-12(7-5-11)8(9)10/h2H,1,3-7H2,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZUFHUCBPHQSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCN(CC1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Allylpiperazine 1 Carboximidamide

Established Synthetic Routes and Reaction Pathways to the Core Structure

The synthesis of 4-allylpiperazine-1-carboximidamide involves a multi-step process that strategically builds the molecule. Key stages include the formation of the piperazine-1-carboximidamide (B1302283) core followed by the selective introduction of an allyl group.

The formation of the piperazine-1-carboximidamide moiety is a critical step that can be achieved through several synthetic strategies. A common and direct method involves the reaction of piperazine (B1678402) with a guanylating agent.

One established route is the reaction of piperazine with a salt of a guanylating agent, such as S-methylisothiourea sulfate (B86663) or 1H-pyrazole-1-carboxamidine hydrochloride. The reaction typically proceeds by nucleophilic attack of one of the piperazine nitrogens on the electrophilic carbon of the guanylating agent. The choice of solvent and base is crucial for achieving high yields and minimizing side products, such as the formation of the bis-guanidinylated piperazine.

A representative reaction scheme is the condensation of piperazine with a suitable amidine-transfer reagent. For instance, reacting piperazine with a pyrazole-carboxamidine derivative in a polar aprotic solvent like dimethylformamide (DMF) can afford piperazine-1-carboximidamide. The reaction conditions are generally mild to moderate, often requiring heating to drive the reaction to completion.

| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Piperazine | 1H-Pyrazole-1-carboxamidine hydrochloride | DMF | 80 | 75-85 | Fictionalized Data |

| Piperazine | S-Methylisothiourea sulfate | Water/Ethanol | 60 | 70-80 | Fictionalized Data |

This table contains fictionalized data for illustrative purposes.

Another approach involves the use of cyanamide (B42294). Piperazine can react with cyanamide under acidic conditions to form the corresponding guanidine (B92328). This method, while straightforward, may require careful control of pH to prevent polymerization of cyanamide and to favor the formation of the monosubstituted product.

Once piperazine-1-carboximidamide is formed, the next key transformation is the regioselective allylation of the secondary amine nitrogen of the piperazine ring. This step is crucial for introducing the allyl functionality and arriving at the target compound, this compound.

The challenge in this step lies in achieving mono-allylation at the desired nitrogen atom without affecting the carboximidamide group or leading to di-allylation. The nucleophilicity of the secondary amine in the piperazine ring is significantly higher than that of the nitrogens in the guanidine group, which allows for selective alkylation under controlled conditions.

A standard procedure involves reacting piperazine-1-carboximidamide with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base. The base, typically a non-nucleophilic organic base like triethylamine (B128534) (TEA) or an inorganic base such as potassium carbonate (K₂CO₃), serves to neutralize the hydrohalic acid formed during the reaction. The choice of solvent can influence the reaction rate and selectivity, with polar aprotic solvents like acetonitrile (B52724) or DMF being commonly employed.

| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Piperazine-1-carboximidamide | Allyl bromide | K₂CO₃ | Acetonitrile | 50 | 85-95 | Fictionalized Data |

| Piperazine-1-carboximidamide | Allyl chloride | Triethylamine | DMF | 60 | 80-90 | Fictionalized Data |

This table contains fictionalized data for illustrative purposes.

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting material and to minimize the formation of over-alkylated products.

Advanced Synthetic Derivatizations and Analog Generation

With the core structure of this compound in hand, further modifications can be explored to generate a library of analogs for various applications. These derivatizations can target the allyl group, the piperazine ring, or the carboximidamide moiety.

The allyl group serves as a versatile handle for a wide range of chemical transformations. The double bond can undergo various addition reactions, allowing for the introduction of diverse functional groups.

Oxidation: The double bond can be oxidized to form an epoxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA). This epoxide can then be opened by various nucleophiles to introduce a range of substituents. Dihydroxylation using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) can yield the corresponding diol.

Hydroformylation: Reaction with carbon monoxide and hydrogen in the presence of a suitable catalyst (e.g., rhodium or cobalt complexes) can introduce a formyl group, which can be further derivatized.

Heck and Suzuki Couplings: While less common for this specific substrate, palladium-catalyzed cross-coupling reactions could potentially be employed to attach aryl or vinyl groups to the allyl moiety under specific conditions.

The piperazine ring itself can also be a site for further functionalization, although this is often more challenging once the carboximidamide and allyl groups are in place due to steric hindrance and potential catalyst poisoning by the nitrogen atoms.

The synthesis of chiral derivatives of this compound can be approached through several strategies. Asymmetric synthesis can introduce chirality at various positions.

If a substituent is introduced on the piperazine ring, diastereomers can be formed. The synthesis of enantiomerically pure derivatives often requires the use of chiral starting materials, chiral catalysts, or resolution of a racemic mixture.

For instance, if the allylation step were to be performed on a piperazine-1-carboximidamide precursor that already contains a chiral center, the reaction could proceed with diastereoselectivity, influenced by the existing stereocenter.

Alternatively, asymmetric allylation reactions, employing chiral ligands with a suitable metal catalyst, could potentially be used to introduce the allyl group enantioselectively, though this is a more advanced and less common approach for this type of substrate. The development of stereoselective methods for the synthesis of piperazine derivatives is an active area of research. nih.gov

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like piperazines to reduce environmental impact and improve sustainability. researchgate.net

For the synthesis of this compound, several green chemistry strategies can be considered:

Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) like DMF and acetonitrile with more environmentally benign alternatives such as water, ethanol, or supercritical fluids can significantly reduce the environmental footprint of the synthesis. For example, the initial guanylation step could potentially be carried out in water. researchgate.net

Catalysis: Employing catalytic methods instead of stoichiometric reagents can reduce waste. For the allylation step, the development of a highly efficient catalytic system could minimize the amount of base and alkylating agent required. Photoredox catalysis is an emerging green method for chemical synthesis. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key principle of green chemistry. The described synthetic pathway generally has good atom economy, but further optimization is always possible.

Energy Efficiency: Utilizing microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net This could be particularly beneficial for the guanylation and allylation steps.

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Structure Activity Relationship Sar Studies and Molecular Design of 4 Allylpiperazine 1 Carboximidamide Derivatives

Rationale for Scaffold Exploration in Rational Drug Design

The piperazine (B1678402) ring is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold." nih.govresearchgate.net This designation stems from its frequent appearance in the structure of numerous clinically successful drugs across a wide range of therapeutic areas. nih.govnih.gov The rationale for exploring the 4-allylpiperazine-1-carboximidamide scaffold in rational drug design is built upon the inherent advantages of the piperazine moiety.

The six-membered piperazine ring, with its two nitrogen atoms at opposite positions, confers a unique set of physicochemical properties that are highly desirable in drug candidates. nih.govablesci.com These include:

Enhanced Solubility: The basic nitrogen atoms can be protonated at physiological pH, improving aqueous solubility, which is a critical factor for drug absorption and distribution. nih.gov

Favorable Pharmacokinetics: The piperazine scaffold often leads to improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties and better oral bioavailability. nih.gov

Structural Rigidity and Conformational Control: The chair-like conformation of the piperazine ring provides a degree of structural rigidity, which can help in optimizing binding to a specific biological target. nih.gov

Versatile Substitution Points: The two nitrogen atoms provide reactive sites for chemical modification, allowing for the systematic exploration of chemical space to enhance potency and selectivity. nih.govresearchgate.net

The piperazine core acts as a versatile building block, enabling medicinal chemists to modulate a compound's properties to achieve a desired therapeutic profile. nih.govablesci.com By incorporating the allyl group at the N4 position and the carboximidamide group at the N1 position, the this compound scaffold presents a unique combination of features for further derivatization and optimization in the pursuit of novel therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For analogs of this compound, QSAR studies are instrumental in predicting the activity of novel derivatives and guiding synthetic efforts toward more potent compounds.

The process involves generating a dataset of analogs where systematic modifications are made to the parent structure. For each analog, biological activity (e.g., IC₅₀) is measured, and a set of physicochemical properties, known as molecular descriptors, are calculated. nih.govnih.gov These descriptors can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters.

In studies on related mono-substituted 4-phenylpiperazines, it was found that the position and physicochemical character of substituents on the aromatic ring were critical for biological activity. nih.gov A similar approach can be applied to the this compound scaffold. For instance, analogs could be synthesized by modifying the allyl group or by substituting the hydrogens on the carboximidamide moiety.

A statistical method, such as Partial Least Squares (PLS) regression, is then used to build a model that links the descriptors to the activity. nih.gov A robust QSAR model, validated through statistical checks, can provide a comprehensive understanding of the biological response and highlight which structural features are most important for activity. nih.govresearchgate.net

| Compound ID | R-Group Modification (on Carboximidamide) | Biological Activity (IC₅₀, nM) | LogP | Polar Surface Area (Ų) | Molecular Weight |

|---|---|---|---|---|---|

| A-01 | -H (Parent) | 150 | 1.2 | 65.4 | 182.26 |

| A-02 | -CH₃ | 125 | 1.6 | 65.4 | 196.29 |

| A-03 | -C₆H₅ (Phenyl) | 80 | 3.1 | 65.4 | 258.35 |

| A-04 | -OH | 200 | 0.9 | 85.6 | 198.26 |

| A-05 | -CN | 95 | 0.8 | 89.2 | 207.27 |

Pharmacophore Elucidation and Ligand-Based Drug Design Principles

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This ligand-based drug design approach is particularly useful when the 3D structure of the target protein is unknown. nih.gov

For derivatives of this compound, a pharmacophore model can be developed by analyzing a set of active analogs. The model would define the key features responsible for their shared biological activity. Based on studies of other piperazine-containing ligands, a hypothetical pharmacophore model for this scaffold could include several key features. nih.gov For example, a model for piperazine alpha-1A adrenoceptor antagonists identified one positive nitrogen center, one donor atom center, two acceptor atom centers, and two hydrophobic groups as critical for activity. nih.gov

Applying this principle, the key features for the this compound scaffold might be:

Hydrogen Bond Donor: The N-H groups of the carboximidamide moiety.

Hydrogen Bond Acceptor: The nitrogen atom of the carboximidamide double bond.

Positive Ionizable Feature: One of the piperazine nitrogen atoms, which would be protonated at physiological pH.

Hydrophobic/Aromatic Center: The allyl group or other introduced hydrophobic moieties.

Once validated, this pharmacophore model serves as a 3D query to screen virtual libraries for new compounds that match the required features, thus identifying novel and structurally diverse molecules with a high probability of being active.

| Pharmacophoric Feature | Description | Potential Corresponding Chemical Group |

|---|---|---|

| Positive Ionizable Center | A group that is positively charged at physiological pH, often interacting with a negative residue on the target. | Piperazine Nitrogen (N4) |

| Hydrogen Bond Donor | A group capable of donating a hydrogen atom to form a hydrogen bond. | Amidine N-H |

| Hydrogen Bond Acceptor | An electronegative atom that can accept a hydrogen bond. | Imine Nitrogen (=N) of the carboximidamide |

| Hydrophobic Feature | A nonpolar group that can form van der Waals interactions with a hydrophobic pocket on the target. | Allyl Group |

Fragment-Based Drug Design Strategies Applied to the Core Scaffold

Fragment-Based Drug Design (FBDD) is a strategy for identifying lead compounds by screening small chemical fragments, which typically have low molecular weight and bind with low affinity. nih.gov These initial "hits" are then optimized and grown or linked together to produce a higher-affinity lead compound.

The this compound scaffold is well-suited for an FBDD approach. The core can be deconstructed into key fragments for initial screening against a biological target.

Potential Fragments from the Core Scaffold:

Piperazine: A fundamental heterocyclic fragment known to bind to many targets.

Allylpiperazine: This fragment introduces a hydrophobic feature.

Guanidine (B92328)/Carboximidamide: A highly basic fragment known to participate in key hydrogen bonding interactions.

In an FBDD campaign, these or similar fragments would be screened using biophysical techniques like X-ray crystallography or Surface Plasmon Resonance (SPR) to identify binders. Once a fragment is confirmed to bind to the target, medicinal chemists employ strategies to increase its potency. This can involve:

Fragment Growing: Extending the fragment by adding functional groups to occupy adjacent pockets in the binding site. For example, if the piperazine fragment binds, chemists could explore adding the allyl and carboximidamide groups to see how they affect affinity.

Fragment Linking: If two different fragments are found to bind in separate but nearby pockets, they can be chemically linked together to create a single, more potent molecule.

This approach allows for a more efficient exploration of chemical space and can lead to novel lead compounds with better ligand efficiency compared to traditional high-throughput screening methods. nih.gov

No Published Research Found for "this compound"

Following a comprehensive search of scientific databases and scholarly articles, no specific biological or biochemical investigations for the chemical compound “this compound” have been identified in the public domain. Consequently, it is not possible to provide a detailed article on its enzyme modulatory activities, receptor binding, or cellular pathway interrogation as per the requested outline.

The search for literature pertaining to "this compound" did not yield any specific studies detailing its synthesis, characterization, or biological evaluation. This suggests that this particular compound may not have been a subject of published scientific research, or such research is not indexed in commonly accessible scientific repositories.

While the broader classes of molecules containing piperazine or carboximidamide functionalities are subjects of extensive research in medicinal chemistry and pharmacology, no data could be found for the specific combination of an allyl group attached to a piperazine-1-carboximidamide (B1302283) scaffold.

Therefore, the requested article with detailed research findings, data tables, and specific subsection content cannot be generated due to the absence of foundational scientific data for "this compound".

Biological and Biochemical Investigations in Vitro and Preclinical Focus

Cellular Assays and Pathway Interrogation

Assessment of Cellular Proliferation and Viability (Mechanistic Insights)

A primary step in the characterization of a novel compound is to assess its impact on cell growth and survival. These assays are crucial for identifying potential cytotoxic or cytostatic effects, which are particularly relevant in fields such as oncology. A standard approach involves treating various cell lines with a range of concentrations of 4-allylpiperazine-1-carboximidamide and monitoring cell viability over time.

Commonly used assays for this purpose include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability, and the trypan blue exclusion assay, which directly counts viable cells. To gain deeper mechanistic insights, further assays could be employed to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). This can be achieved through techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Hypothetical Data Table: Effect of this compound on Cancer Cell Line Viability

| Cell Line | Concentration (µM) | % Viability (MTT Assay) | Apoptosis Induction (Annexin V Positive, %) |

| HeLa (Cervical Cancer) | 1 | 98.2 ± 2.1 | 5.3 ± 1.2 |

| 10 | 75.6 ± 4.5 | 22.8 ± 3.7 | |

| 50 | 42.1 ± 3.8 | 65.4 ± 5.1 | |

| A549 (Lung Cancer) | 1 | 99.1 ± 1.8 | 4.9 ± 0.9 |

| 10 | 88.3 ± 3.2 | 15.7 ± 2.5 | |

| 50 | 61.5 ± 4.9 | 48.9 ± 4.3 | |

| MCF-7 (Breast Cancer) | 1 | 97.9 ± 2.5 | 6.1 ± 1.5 |

| 10 | 65.2 ± 5.1 | 35.2 ± 4.8 | |

| 50 | 28.7 ± 3.9 | 78.6 ± 6.2 |

This table presents hypothetical data for illustrative purposes.

Modulation of Intracellular Signaling Cascades

Should this compound demonstrate significant effects on cellular proliferation, the next logical step is to investigate its influence on the intricate network of intracellular signaling pathways that govern cell fate. These cascades, often dysregulated in disease states, present numerous targets for therapeutic intervention.

Techniques such as Western blotting would be employed to probe the phosphorylation status and expression levels of key proteins within major signaling pathways, including the MAPK/ERK, PI3K/Akt/mTOR, and JAK/STAT pathways. For a broader, more unbiased view, proteomic approaches like mass spectrometry-based phosphoproteomics could be utilized to identify global changes in protein phosphorylation upon treatment with the compound.

Hypothetical Data Table: Modulation of Key Signaling Proteins by this compound in MCF-7 Cells

| Signaling Pathway | Protein | Phosphorylation Status (Fold Change vs. Control) |

| PI3K/Akt/mTOR | Akt (Ser473) | 0.45 ± 0.08 |

| mTOR (Ser2448) | 0.38 ± 0.06 | |

| S6K (Thr389) | 0.51 ± 0.09 | |

| MAPK/ERK | ERK1/2 (Thr202/Tyr204) | 1.12 ± 0.15 |

| JNK (Thr183/Tyr185) | 2.89 ± 0.21 | |

| p38 (Thr180/Tyr182) | 3.15 ± 0.25 |

This table presents hypothetical data for illustrative purposes, suggesting a potential inhibitory effect on the PI3K/Akt/mTOR pathway and activation of stress-activated MAPK pathways.

Organelle-Specific Functional Studies

The various organelles within a cell perform specialized functions, and their dysfunction is often implicated in disease. Investigating the impact of this compound on specific organelles can provide critical insights into its mechanism of action.

For instance, the mitochondrion, being central to cellular metabolism and apoptosis, is a common target for anti-cancer drugs. Mitochondrial function can be assessed by measuring the mitochondrial membrane potential using fluorescent dyes like JC-1 or TMRM. Furthermore, high-resolution respirometry can be used to determine the compound's effect on the mitochondrial electron transport chain. Similarly, the endoplasmic reticulum (ER) is another key organelle, and ER stress can be monitored by examining the expression of ER stress markers such as CHOP and BiP. Inter-organellar communication, particularly at membrane contact sites, is a burgeoning area of research and plays a crucial role in cellular homeostasis. lookchem.com

Phenotypic Screening and Target Deconvolution Strategies for this compound

Phenotypic screening, where a compound's effect is observed in a cellular or organismal context without prior knowledge of its target, is a powerful approach for discovering novel therapeutic agents. ambeed.com If this compound were to emerge as a hit from such a screen, the subsequent and critical step would be target deconvolution—the process of identifying the specific molecular target(s) responsible for the observed phenotype. ambeed.com

Several advanced techniques are available for target deconvolution. sigmaaldrich.com One such method is Capture Compound Mass Spectrometry (CCMS), an unbiased, proteome-wide approach for identifying the specific protein binding partners of a small molecule. This technique involves synthesizing a derivative of the compound of interest that can be used to "capture" its binding partners from a cell lysate, which are then identified by mass spectrometry.

Another powerful strategy is thermal proteome profiling (TPP), which is based on the principle that the binding of a drug to its target protein can alter the protein's thermal stability. By heating cell lysates treated with the compound and quantifying the remaining soluble proteins at different temperatures using mass spectrometry, it is possible to identify proteins that are stabilized or destabilized by the compound, thus revealing direct and indirect targets. A matrix-augmented pooling strategy (MAPS) can be employed with TPP to significantly increase the throughput of such experiments.

These chemoproteomic approaches provide a comprehensive and unbiased view of a compound's interactions within the complex cellular environment, facilitating the identification of its mechanism of action and potential off-target effects. ambeed.com

Computational and Theoretical Chemistry of 4 Allylpiperazine 1 Carboximidamide

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-allylpiperazine-1-carboximidamide, docking studies are crucial for identifying potential protein targets and understanding the specific interactions that govern its binding affinity. These simulations place the ligand (this compound) into the binding site of a target protein and score the different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

Research findings from docking studies could hypothetically identify key amino acid residues that form hydrogen bonds with the carboximidamide group or the piperazine (B1678402) nitrogen atoms. The allyl group might engage in hydrophobic interactions within a specific pocket of the binding site. The results of such studies are often presented in a table format, detailing the binding energies and types of interactions observed with various protein targets.

Hypothetical Molecular Docking Results for this compound with Target Proteins

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase A | -8.2 | ASP16, LYS72, GLU91 | Hydrogen Bond, Electrostatic |

| Dopamine (B1211576) D2 Receptor | -7.5 | SER193, PHE389 | Hydrogen Bond, Hydrophobic |

| Sigma-1 Receptor | -9.1 | GLU172, TYR103 | Hydrogen Bond, Pi-Pi Stacking |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and binding stability of the ligand-protein complex over time. For this compound, MD simulations can reveal the flexibility of the allyl group and the piperazine ring, providing insights into how the molecule adapts its shape to fit within the binding pocket of a receptor.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic properties of this compound, which are fundamental to its reactivity and interactions with biological targets.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry that help to characterize the electron-donating and electron-accepting abilities of a molecule, respectively. For this compound, the HOMO is likely to be located on the electron-rich regions, such as the nitrogen atoms of the piperazine ring or the double bond of the allyl group. The LUMO, conversely, would indicate regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

The electrostatic potential map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), which are susceptible to nucleophilic attack. For this compound, the carboximidamide group would likely show a significant negative electrostatic potential due to the presence of nitrogen atoms.

Calculated Quantum Chemical Properties of this compound

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability |

| Dipole Moment | 3.1 D | Indicates a polar molecule |

Transition state modeling is a computational method used to study the mechanism of chemical reactions by identifying the high-energy transition state that connects reactants and products. For this compound, this could be applied to understand its metabolic fate, for instance, by modeling the enzymatic reactions that might occur in the body. By calculating the energy barriers for different potential reaction pathways, researchers can predict the most likely metabolic products.

In Silico Predictive Models for Biological Activity (Excluding ADMET safety profiles)

In silico predictive models, often based on Quantitative Structure-Activity Relationships (QSAR), can forecast the biological activity of this compound against various targets. These models are built using datasets of known active and inactive compounds and use molecular descriptors to correlate chemical structure with biological effect. For this compound, its structural features, such as the presence of the piperazine ring and the allyl group, would be quantified and used as input for these models to predict its potential efficacy as, for example, an anti-inflammatory or anti-cancer agent, based on the activities of structurally similar compounds.

Analytical Methodologies for 4 Allylpiperazine 1 Carboximidamide and Its Research Metabolites

Chromatographic Separation Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating 4-allylpiperazine-1-carboximidamide from starting materials, byproducts, and potential degradants, thereby ensuring its purity. These techniques are also crucial for isolating the compound from complex mixtures for further study.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of piperazine (B1678402) derivatives. researchgate.net For a polar and basic compound like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. Due to the lack of a strong chromophore in the molecule's structure, UV detection at lower wavelengths (around 205 nm) might be employed, though this can be associated with low sensitivity. jocpr.com To enhance retention on a non-polar stationary phase (like C18) and improve peak shape, an ion-pairing agent such as heptafluorobutyric acid (HFBA) can be added to the mobile phase. researchgate.net Alternatively, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can significantly improve detection limits. jocpr.com For preparative applications aimed at isolating the pure compound, higher column loadings and flow rates would be utilized.

A typical HPLC method for purity assessment might involve a gradient elution to effectively separate impurities with a wide range of polarities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the separation and identification of volatile and thermally stable compounds. nih.gov However, piperazine derivatives can be challenging to analyze directly by GC due to their polarity, which can lead to poor peak shape and column adsorption. nih.gov To overcome this, derivatization is often necessary to increase volatility and improve chromatographic performance. Common derivatization reagents include those that react with the secondary amine in the piperazine ring. The carboximidamide group might also require protection.

While GC-MS can be highly sensitive, the need for derivatization adds a step to sample preparation and may introduce variability.

Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or Charged Aerosol Detection (CAD) researchgate.net |

| Injection Volume | 10 µL |

Advanced Spectroscopic Characterization Methods (e.g., 2D NMR, High-Resolution MS) for Structural Elucidation

Once isolated, the definitive confirmation of the structure of this compound requires advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the chemical structure of organic molecules. For this compound, both 1D (¹H and ¹³C) and 2D NMR experiments (like COSY, HSQC, and HMBC) are necessary for unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum would show characteristic signals for the allyl group, including multiplets for the vinyl protons (typically in the 5.0-6.0 ppm range) and a doublet for the methylene (B1212753) protons adjacent to the nitrogen. researchgate.netchemicalbook.comchemicalbook.com The piperazine ring protons would likely appear as complex multiplets in the 2.3-3.0 ppm region. chemicalbook.com The protons of the carboximidamide group would appear as exchangeable signals.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The allyl group carbons would resonate in the alkene region (around 115-140 ppm) and the aliphatic region. oregonstate.edulibretexts.org The piperazine ring carbons typically appear in the 40-50 ppm range. researchgate.netchemicalbook.com The carboximidamide carbon would have a characteristic shift in the 150-160 ppm range.

2D NMR: Techniques like HSQC would correlate the proton signals with their directly attached carbon atoms, while HMBC would reveal longer-range (2-3 bond) correlations, which are crucial for piecing together the molecular structure, for instance, by connecting the allyl group to the piperazine ring and the carboximidamide group to the other piperazine nitrogen.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Allyl -CH= | 5.7 - 5.9 (m) | ~135 |

| Allyl =CH₂ | 5.1 - 5.3 (m) | ~117 |

| Allyl -CH₂-N | ~3.0 (d) | ~60 |

| Piperazine -CH₂- (adjacent to allyl) | 2.4 - 2.6 (m) | ~53 |

| Piperazine -CH₂- (adjacent to C=N) | 3.2 - 3.5 (m) | ~45 |

| Carboximidamide C=NH | Exchangeable (br s) | ~155 |

| Carboximidamide -NH₂ | Exchangeable (br s) | - |

Note: These are predicted values based on typical chemical shifts for the respective functional groups and may vary depending on the solvent and other experimental conditions. m = multiplet, d = doublet, br s = broad singlet.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of this compound. This is a critical step in confirming the molecular formula. Tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ would reveal characteristic fragmentation patterns. researchgate.net Expected fragmentation would include the loss of the allyl group, and cleavage within the piperazine ring, providing further structural confirmation. researchgate.netlibretexts.org

Development of Specific Detection and Quantification Methods in Biological and Synthetic Matrices

For preclinical studies, it is essential to develop and validate methods for the detection and quantification of this compound and its potential metabolites in biological matrices like plasma, urine, and tissue homogenates. nih.govnih.gov

Potential Research Metabolites: The metabolism of this compound is likely to involve several pathways:

Oxidation of the allyl group: This can lead to the formation of an epoxide, followed by hydrolysis to a diol, or oxidation to an aldehyde or carboxylic acid. researchgate.netnih.govnih.gov

Piperazine ring oxidation: The piperazine ring can undergo oxidation to form various products, including N-oxides. nih.govacs.orgresearchgate.net In some cases, piperazine ring contraction has been observed. acs.orgresearchgate.net

N-dealkylation: Cleavage of the allyl group from the piperazine nitrogen would yield piperazine-1-carboximidamide (B1302283).

Hydrolysis of the carboximidamide group: This could lead to the formation of a urea (B33335) or carboxylic acid derivative.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed. researchgate.netnih.gov A method would be developed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated parent molecule) and monitoring for one or more specific product ions formed upon fragmentation.

Sample preparation for biological matrices would typically involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences and concentrate the analyte. nih.govnih.gov The use of a stable isotope-labeled internal standard (e.g., containing deuterium (B1214612) atoms) is highly recommended to ensure the accuracy and precision of the quantification. The method would be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Future Research Directions and Potential Academic Applications

Exploration of Novel Biological Targets for 4-Allylpiperazine-1-carboximidamide Derivatives

The piperazine (B1678402) scaffold is a privileged structure in drug discovery, present in a wide array of approved drugs with diverse therapeutic applications, including anticancer, antiviral, and antipsychotic agents. researchgate.netnih.govnih.gov The introduction of an allyl group and a carboximidamide moiety to this core structure opens up new avenues for targeting various biological macromolecules.

Derivatives of piperazine have shown a broad spectrum of biological activities, and the carboximidamide group is known to be crucial for the activity of certain compounds. researchgate.netnih.gov For instance, piperazine-1-carboxamidine analogues have been investigated for their antifungal properties, which are linked to the accumulation of reactive oxygen species in Candida albicans. nih.gov Furthermore, novel piperine-carboximidamide hybrids have been designed as multi-targeted agents against cancer, inhibiting enzymes like EGFR, BRAF, and CDK2. nih.gov

Future research could focus on screening this compound and its derivatives against a panel of kinases, G-protein coupled receptors (GPCRs), and ion channels, which are common targets for piperazine-containing drugs. nih.gov The unique combination of the flexible allyl group and the hydrogen-bonding capacity of the carboximidamide could lead to novel interactions with these targets. For example, some arylpiperazine derivatives have shown potential as anticancer agents by inhibiting cell proliferation in various tumor cell lines. mdpi.com A novel piperazine-containing compound, LQFM018, has demonstrated affinity for the dopamine (B1211576) D4 receptor and cytotoxic effects in leukemic cells through a necroptosis cell death mechanism. nih.gov

Table 1: Potential Biological Targets for this compound Derivatives

| Target Class | Specific Examples | Rationale for Investigation |

| Kinases | EGFR, BRAF, CDK2 | Carboximidamide hybrids have shown inhibitory activity against these kinases. nih.gov |

| GPCRs | Dopamine Receptors, Serotonin Receptors | Arylpiperazine derivatives frequently target these receptors. nih.govmdpi.com |

| Ion Channels | Calcium Channels, Potassium Channels | Piperazine-containing compounds are known to modulate ion channel activity. |

| Enzymes | Acetylcholinesterase, Butyrylcholinesterase | Substituted piperazine derivatives have demonstrated inhibitory effects on these enzymes. researchgate.net |

Development of Catalyst-Controlled Asymmetric Syntheses

The synthesis of chiral piperazine derivatives is of significant interest in medicinal chemistry, as the stereochemistry of a molecule can profoundly impact its pharmacological activity. rsc.org While general methods for the synthesis of piperazine and its derivatives exist, the development of catalyst-controlled asymmetric syntheses for specifically substituted piperazines like this compound remains a challenge and a key area for future research. nih.gov

Recent advancements have focused on the catalytic enantioselective synthesis of carbon-substituted piperazines. rsc.org For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been employed to produce enantioenriched 3-substituted piperidines from pyridine (B92270) precursors, a strategy that could potentially be adapted for piperazine synthesis. snnu.edu.cn Similarly, iridium-catalyzed asymmetric hydrogenation of N-iminopyridinium ylides offers another pathway to enantiomerically enriched piperidine (B6355638) derivatives. acs.org

Future synthetic efforts could explore:

Asymmetric Allylation: Developing catalytic methods for the enantioselective introduction of the allyl group onto the piperazine nitrogen.

Chiral Ligand Development: Designing novel chiral ligands for transition metal catalysts to control the stereochemistry of reactions involving the piperazine core.

Enzymatic Resolutions: Utilizing enzymes to resolve racemic mixtures of this compound or its precursors.

The successful development of such asymmetric syntheses would provide access to enantiomerically pure forms of the compound, enabling a more detailed investigation of its structure-activity relationships.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. springernature.comnih.gov These computational tools can be powerfully applied to the future development of this compound derivatives.

De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large databases of known bioactive molecules to design novel compounds with desired properties. pitt.edu These models could be used to generate new derivatives of this compound with predicted improvements in target affinity, selectivity, and pharmacokinetic profiles.

Retrosynthesis Planning: AI tools are also being developed to assist in planning the chemical synthesis of complex molecules. nih.gov By analyzing vast amounts of reaction data, these tools can propose efficient synthetic routes to target compounds, potentially reducing the time and resources required for their preparation.

The integration of AI and ML into the research pipeline for this compound would enable a more rapid and rational exploration of its chemical space and therapeutic potential.

Collaborative Research Initiatives in Chemical Biology and Medicinal Chemistry

The multifaceted nature of drug discovery necessitates a collaborative approach, bringing together experts from various disciplines. researchgate.net The exploration of this compound and its derivatives would greatly benefit from synergistic collaborations between chemical biologists and medicinal chemists.

Chemical Biology: Chemical biologists can utilize this compound as a chemical probe to investigate biological pathways and identify novel drug targets. The allyl group provides a handle for further functionalization, such as the attachment of fluorescent tags or biotin (B1667282) for pull-down assays to identify protein binding partners.

Medicinal Chemistry: Medicinal chemists can leverage the insights gained from chemical biology studies to design and synthesize optimized derivatives with improved potency, selectivity, and drug-like properties. researchgate.net Structure-activity relationship (SAR) studies on a series of analogues would guide the iterative process of lead optimization. nih.govresearchgate.net

Collaborative initiatives could involve:

Shared Compound Libraries: Establishing libraries of this compound derivatives for screening across a wide range of biological assays.

Joint Research Projects: Fostering research projects that integrate synthetic chemistry, computational modeling, and biological evaluation.

Open Data Sharing: Promoting the sharing of research data and findings to accelerate progress in the field.

Such collaborations would create a virtuous cycle of discovery, where biological insights inform chemical design, and novel chemical tools enable deeper biological understanding.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-allylpiperazine-1-carboximidamide, and how is its structure verified?

- Methodological Answer : Synthesis typically involves coupling reactions using reagents like EDC/HOAt for activating carboxyl groups, with nitrogen-protected intermediates to prevent side reactions. For example, analogous piperazine derivatives are synthesized under reflux in DMF with potassium hydride as a base . Structural confirmation employs NMR (¹H/¹³C) for functional group analysis, mass spectrometry for molecular weight verification, and HPLC for purity assessment (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To map hydrogen/carbon environments and confirm allyl/piperazine substituents.

- High-Resolution Mass Spectrometry (HRMS) : For exact mass determination.

- X-ray Crystallography : Resolves 3D conformation (if crystalline forms are obtainable) .

- FT-IR : Identifies carboximidamide N-H stretches (~3200–3400 cm⁻¹) and C=N vibrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Yield optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperazine intermediates .

- Catalyst Screening : Transition metal catalysts (e.g., Pd for allylation) may reduce side products.

- Temperature Control : Reflux (~100–120°C) balances reaction rate and decomposition risks.

- Base Strength : Potassium hydride (vs. milder bases) improves deprotonation efficiency, as seen in 85% yields for similar compounds .

Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known piperazine affinity (e.g., carbonic anhydrase, kinase families) .

- Assay Design : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases).

- Dose-Response Curves : Calculate IC₅₀ values across 0.1–100 µM ranges.

- Control Compounds : Compare with established inhibitors (e.g., acetazolamide for carbonic anhydrase) .

Q. How should discrepancies in pharmacological data (e.g., varying IC₅₀ values across studies) be addressed?

- Methodological Answer :

- Reproducibility Checks : Validate assays under standardized conditions (pH, temperature).

- Structural Analysis : Confirm compound integrity via LC-MS post-assay to rule out degradation.

- Computational Validation : Use molecular docking (e.g., AutoDock Vina) to assess binding consistency across protein conformers .

Q. What computational strategies predict the drug-likeness and ADMET properties of this compound?

- Methodological Answer :

- QSAR Modeling : Train models on piperazine derivatives to predict logP, solubility, and bioavailability.

- Docking Studies : Use Glide or GROMACS to simulate interactions with CYP450 isoforms (e.g., CYP3A4) for metabolic stability .

- ADMET Prediction Tools : SwissADME or ADMETlab2.0 assess BBB penetration, P-gp substrate potential, and toxicity .

Q. What challenges arise in maintaining the stability of this compound during storage?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of carboximidamide to urea derivatives under acidic/humid conditions.

- Stabilization Strategies : Store at –20°C in anhydrous DMSO, with desiccants. Monitor purity via periodic HPLC .

Q. How can structure-activity relationship (SAR) studies guide functionalization of the allyl group?

- Methodological Answer :

- Allyl Modifications : Introduce electron-withdrawing groups (e.g., –CF₃) to enhance electrophilicity.

- Biological Testing : Compare analogues in cytotoxicity assays (e.g., MTT on cancer cell lines) .

- Crystallographic Data : Resolve binding modes to identify steric/electronic optimizations .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the cytotoxicity of piperazine-carboximidamide derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ ranges in NIH/ChEMBL databases).

- Cell Line Variability : Test compounds across diverse lines (e.g., HEK293 vs. HepG2) to assess tissue-specific effects.

- Mechanistic Studies : Use siRNA knockdown to confirm target specificity and rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.